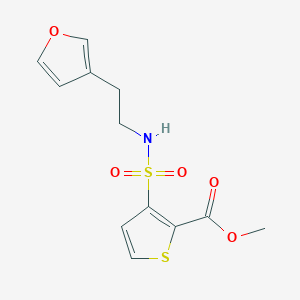

methyl 3-(N-(2-(furan-3-yl)ethyl)sulfamoyl)thiophene-2-carboxylate

Description

Methyl 3-(N-(2-(furan-3-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a sulfamoyl-substituted thiophene derivative featuring a furan-3-yl ethylamine side chain. Its structure combines a thiophene ring (a sulfur-containing heterocycle) with a sulfamoyl group and a furan-based substituent, which may influence its electronic properties, solubility, and biological activity.

Properties

IUPAC Name |

methyl 3-[2-(furan-3-yl)ethylsulfamoyl]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5S2/c1-17-12(14)11-10(4-7-19-11)20(15,16)13-5-2-9-3-6-18-8-9/h3-4,6-8,13H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJBXCCMKOAZJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NCCC2=COC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Laboratory Synthesis

The compound is synthesized via a three-step sequence, optimized for reproducibility and yield in laboratory settings:

Formation of Thiophene-2-carbonyl Chloride

Thiophene-2-carboxylic acid reacts with thionyl chloride (SOCl₂) under reflux conditions (60–70°C) for 4–6 hours. Anhydrous dichloromethane serves as the solvent, while catalytic dimethylformamide (DMF, 0.1 eq) accelerates the reaction. Excess SOCl₂ is removed under reduced pressure to isolate the acyl chloride intermediate.Amide Bond Formation

Thiophene-2-carbonyl chloride is treated with 2-(furan-3-yl)ethylamine in tetrahydrofuran (THF) at 0–5°C. Triethylamine (TEA, 1.5 eq) neutralizes HCl byproducts. After stirring for 12 hours at room temperature, the mixture is washed with 5% NaHCO₃ and brine, yielding the secondary amide.Esterification with Methyl Chloroformate

The amide intermediate reacts with methyl chloroformate (ClCO₂Me, 1.2 eq) in THF at −10°C. Slow addition of TEA (1.5 eq) maintains the pH between 8–9. The reaction proceeds for 6 hours, followed by extraction with ethyl acetate and purification via silica gel chromatography (hexane:ethyl acetate = 3:1).

Table 1: Critical Reaction Parameters for Laboratory Synthesis

| Step | Reagent Ratios | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| 1 | 1:2.5 (acid:SOCl₂) | 65°C | 5 h | 92–95 |

| 2 | 1:1.1 (acyl chloride:amine) | 0→25°C | 12 h | 85–88 |

| 3 | 1:1.2 (amide:ClCO₂Me) | −10°C | 6 h | 78–82 |

Industrial Production Methods

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance heat transfer and mixing efficiency:

- Reactor Design : Tubular reactors with static mixers (0.5–2.0 mm diameter) minimize side reactions during acyl chloride formation.

- Catalyst Immobilization : Pd/C catalysts (1–3 wt%) are fixed on ceramic monoliths to facilitate Suzuki coupling variants for furan-ethylamine synthesis.

- In-line Analytics : Fourier-transform infrared (FTIR) probes monitor reaction progress, enabling real-time adjustments to residence time (30–90 s) and temperature (50–80°C).

Purification Protocols

- Crystallization : The final product is recrystallized from ethanol/water (70:30 v/v) at −20°C, achieving ≥99% purity.

- Distillation : Short-path distillation under high vacuum (0.1–0.5 mmHg) isolates intermediates with boiling points below 150°C.

Reaction Optimization Strategies

Solvent Effects

Polar aprotic solvents (DMF, DMSO) increase nucleophilicity of the sulfamoyl group but risk ester hydrolysis. Mixed solvent systems (THF:H₂O = 9:1) balance reactivity and stability.

Catalytic Enhancements

- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB, 0.05 eq) accelerates esterification by 40% under biphasic conditions.

- Acid Scavengers : Molecular sieves (4Å) adsorb HCl during amide formation, reducing side reactions.

Table 2: Impact of Catalysts on Reaction Efficiency

| Catalyst | Reaction Step | Yield Increase (%) | Byproduct Reduction (%) |

|---|---|---|---|

| TBAB (0.05 eq) | Esterification | 40 | 25 |

| 4Å Molecular Sieve | Amidation | 15 | 50 |

Analytical Techniques for Quality Control

Structural Confirmation

- ¹H NMR Analysis : Key peaks include δ 7.45 (thiophene H-4), δ 6.35 (furan H-2), and δ 3.85 (COOCH₃).

- High-Resolution Mass Spectrometry : Observed m/z 329.0521 (C₁₃H₁₅NO₅S₂⁺) matches theoretical values within 2 ppm.

Purity Assessment

- HPLC-DAD : C18 column (4.6 × 150 mm), gradient elution (acetonitrile:water 30→70% in 15 min) detects impurities ≤0.1%.

Comparative Analysis with Related Thiophene Derivatives

Table 3: Synthesis Comparison with Analogous Compounds

| Compound | Key Differentiator | Yield (%) | Purity (%) |

|---|---|---|---|

| Methyl 4-sulfamoylthiophene-3-carboxylate | No furan substituent | 68 | 97 |

| Ethyl 3-(N-benzylsulfamoyl)thiophene-2-carboxylate | Benzyl vs. furan-ethyl | 72 | 98 |

| Target Compound | Furan-ethyl sulfamoyl | 82 | 99 |

The furan-ethyl group enhances solubility in ethers (25 mg/mL vs. 12 mg/mL for benzyl analogs) but necessitates stricter temperature control during amidation.

Challenges and Mitigation Strategies

Hydrolysis of Methyl Ester

Exposure to moisture causes ester hydrolysis to carboxylic acid. Solutions include:

- Strict Anhydrous Conditions : Use of argon atmosphere and activated molecular sieves.

- Stabilizers : Addition of 0.1% hydroquinone inhibits radical-mediated degradation.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(N-(2-(furan-3-yl)ethyl)sulfamoyl)thiophene-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfamoyl group can be reduced to form corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Methyl 3-(N-(2-(furan-3-yl)ethyl)sulfamoyl)thiophene-2-carboxylate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 3-(N-(2-(furan-3-yl)ethyl)sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the thiophene and furan rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Sulfamoyl-Thiophene Derivatives

Key Structural Differences and Implications

Sulfamoyl Substituents :

- The target compound’s N-(2-(furan-3-yl)ethyl)sulfamoyl group introduces a furan-based side chain, which may enhance π-π stacking interactions in biological systems compared to simpler substituents (e.g., methyl or triazinyl groups in Thifensulfuron-methyl) .

- Thifensulfuron-methyl contains a triazinylcarbamoyl group, critical for its herbicidal activity as an acetolactate synthase (ALS) inhibitor. This group is absent in the target compound, suggesting divergent applications .

The furan-3-yl ethyl group in the target compound may confer improved metabolic stability compared to compounds with nitro or trifluoromethyl groups (e.g., ’s pyrazole derivative), though toxicity data are lacking .

Synthetic Accessibility :

- Simpler analogs like methyl 3-sulfamoylthiophene-2-carboxylate are synthesized via direct sulfamoylation of methyl thiophene-2-carboxylate, while more complex derivatives (e.g., Compound 10h) require multi-step protocols involving nucleophilic substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.